molecular formula C14H15NO2 B142901 4,4'-Dimethoxydiphenylamine CAS No. 101-70-2

4,4'-Dimethoxydiphenylamine

Cat. No. B142901
CAS RN: 101-70-2
M. Wt: 229.27 g/mol
InChI Key: VCOONNWIINSFBA-UHFFFAOYSA-N
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Patent
US06979746B2

Procedure details

9.70 g (57.3 mmols) of N,N-diphenylamine (31a), 12.5 g (57.3 mmols) of 4-iodotoluene (32b), 6.61 g (68.8 mmols) of t-BuONa, 260 mg (1.15 mmols) of Pd(CH3COO)2 and 1.20 g (4.58 mmols) of triphenylphosphine were dissolved in xylene and refluxed in an atmosphere of nitrogen for 4 hours.
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
6.61 g
Type
reactant
Reaction Step One
[Compound]
Name
Pd(CH3COO)2
Quantity
260 mg
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CO[C:3]1[CH:8]=[CH:7][C:6]([NH:9][C:10]2[CH:15]=[CH:14][C:13](OC)=[CH:12][CH:11]=2)=[CH:5][CH:4]=1.I[C:19]1[CH:24]=[CH:23][C:22]([CH3:25])=[CH:21][CH:20]=1.C(O[Na])(C)(C)C.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>C1(C)C(C)=CC=CC=1>[C:22]1([CH3:25])[CH:23]=[CH:24][C:19]([N:9]([C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=2)[C:6]2[CH:7]=[CH:8][CH:3]=[CH:4][CH:5]=2)=[CH:20][CH:21]=1

Inputs

Step One
Name
Quantity
9.7 g
Type
reactant
Smiles
COC1=CC=C(C=C1)NC1=CC=C(C=C1)OC
Name
Quantity
12.5 g
Type
reactant
Smiles
IC1=CC=C(C=C1)C
Name
Quantity
6.61 g
Type
reactant
Smiles
C(C)(C)(C)O[Na]
Name
Pd(CH3COO)2
Quantity
260 mg
Type
reactant
Smiles
Name
Quantity
1.2 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed in an atmosphere of nitrogen for 4 hours
Duration
4 h

Outcomes

Product
Name
Type
Smiles
C1(=CC=C(C=C1)N(C1=CC=CC=C1)C1=CC=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.